

# SHEN26 vs. Remdesivir: A Comparative Guide to Antiviral Efficacy Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral agents **SHEN26** and remdesivir against SARS-CoV-2. Both drugs target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication, but differ in their administration routes and have shown distinct efficacy profiles in preclinical and clinical studies. This document synthesizes available experimental data to offer an objective comparison of their performance.

At a Glance: Kev Differences

| Feature              | SHEN26 (ATV014)                    | Remdesivir (GS-5734)                      |  |
|----------------------|------------------------------------|-------------------------------------------|--|
| Administration       | Oral                               | Intravenous                               |  |
| Active Form          | Prodrug of GS-441524               | Prodrug of a nucleotide analog            |  |
| Clinical Development | Phase II clinical trials completed | Approved for use in hospitalized patients |  |

## **In Vitro Efficacy**

Direct comparative studies in Vero E6 cells have demonstrated that **SHEN26** (preclinically known as ATV014) exhibits potent antiviral activity against various SARS-CoV-2 variants. Notably, in these preclinical studies, ATV014 showed significantly improved antiviral activity against several variants of concern when compared to remdesivir.



Table 1: Comparative In Vitro Antiviral Activity against SARS-CoV-2 Variants in Vero E6 Cells

| SARS-CoV-2 Variant | SHEN26 (ATV014) IC50<br>(μΜ) | Remdesivir IC50 (μM)                       |  |
|--------------------|------------------------------|--------------------------------------------|--|
| B.1                | 0.46                         | Not explicitly stated in direct comparison |  |
| Beta               | 0.13                         | Not explicitly stated in direct comparison |  |
| Delta              | 0.24                         | Not explicitly stated in direct comparison |  |
| Omicron            | 0.013                        | Not explicitly stated in direct comparison |  |

Data for **SHEN26** (ATV014) from a preclinical study.[1] Remdesivir's EC50 in Vero E6 cells has been reported to range from 0.77  $\mu$ M to 23.15  $\mu$ M in different studies.[2][3]

Table 2: In Vitro Efficacy of Remdesivir in Various Cell Lines

| Cell Line                        | EC50 (μM)                    | CC50 (µM)     | Selectivity Index<br>(SI) |
|----------------------------------|------------------------------|---------------|---------------------------|
| Vero E6                          | 0.77                         | >100          | >129.87                   |
| Vero E6                          | 6.6                          | >100          | >15                       |
| Vero E6                          | 1.65                         | Not specified | Not specified             |
| Human Airway<br>Epithelial (HAE) | 0.069 (against SARS-<br>CoV) | Not specified | Not specified             |
| Huh-7                            | 0.01 (against HCoV-<br>OC43) | Not specified | Not specified             |

Data compiled from multiple sources.[2][3][4][5][6][7]

## In Vivo Efficacy in Animal Models



Studies in K18-hACE2 mice, a model for severe COVID-19, have been conducted for both **SHEN26** and remdesivir.

**SHEN26** (ATV014): In a prophylactic model, oral administration of **SHEN26** at 100 and 300 mg/kg significantly reduced viral RNA copies in the lungs of K18-hACE2 mice infected with the Delta variant.[1] In a therapeutic setting, initiated 2 hours after infection, **SHEN26** dosedependently reduced viral RNA in the lungs, with a 200 mg/kg dose showing more potent reduction than 200 mg/kg of molnupiravir.[1] Doses of 50 mg/kg and higher reduced the infectious virus to below the limit of detection.[1]

Remdesivir: The efficacy of remdesivir in K18-hACE2 mice has been described as limited in some studies.[8][9][10] One study comparing intranasal liposomal remdesivir to intraperitoneal Veklury® (remdesivir) found that the intraperitoneal formulation had limited efficacy in preventing death in SARS-CoV-2 infected K18-hACE2 mice, with 62.5% mortality at day 8 post-infection.[11]

## **Clinical Efficacy**

**SHEN26**: A multicenter, randomized, double-blind, placebo-controlled Phase II clinical trial evaluated the efficacy and safety of **SHEN26** in mild-to-moderate adult COVID-19 patients.[12] [13][14]

- Primary Outcome: The primary endpoint was the change in viral RNA levels on Day 7.[13]
- Key Findings:
  - The 400 mg group showed a significantly higher reduction in viral load on Day 3 (a difference of 1.06 log10 copies/mL versus placebo) and Day 5 (a difference of 1.21 log10 copies/mL versus placebo).[13]
  - The effects on viral load were dose-dependent.[15]
  - There was no significant difference in the time to viral clearance between the SHEN26 and placebo groups.[13]
  - SHEN26 was found to be safe and well-tolerated.[13][14]



Remdesivir: The pivotal ACTT-1 trial, a randomized, double-blind, placebo-controlled Phase III trial, assessed the efficacy of remdesivir in hospitalized adult patients with COVID-19 with lower respiratory tract involvement.[16][17][18]

- Primary Outcome: Time to clinical recovery.[16][18]
- Key Findings:
  - Patients receiving remdesivir had a median recovery time of 11 days, compared to 15 days for the placebo group.[16]
  - The mortality rate at day 14 was 7.1% in the remdesivir group and 11.9% in the placebo group, though this difference was not statistically significant.[16]
  - The benefit of remdesivir was most apparent in patients requiring supplemental oxygen at baseline.[18]

#### **Mechanisms of Action**

Both **SHEN26** and remdesivir are prodrugs that are metabolized into their active forms to inhibit the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).

**SHEN26**: **SHEN26** is an oral prodrug of GS-441524.[1] After administration, it is converted to GS-441524, which is then phosphorylated to its active triphosphate form. This active metabolite acts as a nucleoside analog, competing with natural nucleotides for incorporation into the nascent viral RNA chain, leading to premature termination of RNA synthesis.

Remdesivir: Remdesivir is an intravenous prodrug of a nucleotide analog.[3] It diffuses into cells and is metabolized to its active triphosphate form. This active metabolite is incorporated into the viral RNA by the RdRp, causing delayed chain termination and inhibiting viral replication.[3]

# Experimental Protocols In Vitro Antiviral Assay (Representative Protocol for SHEN26/ATV014)

Cells: Vero E6 cells were seeded in 96-well plates.



- Virus: SARS-CoV-2 variants (B.1, Beta, Delta, Omicron) were used for infection.
- Drug Treatment: Cells were treated with serial dilutions of ATV014, remdesivir, or GS-441524.
- Assay: The half-maximal inhibitory concentration (IC50) was determined using a SARS-CoV-2 replicon system.
- Cytotoxicity: The 50% cytotoxic concentration (CC50) was determined in parallel.

# K18-hACE2 Mouse Model of SARS-CoV-2 Infection (Representative Protocol)

- Animals: K18-hACE2 transgenic mice, which express human ACE2, were used.[8][9][10]
- Infection: Mice were intranasally inoculated with a specific plaque-forming unit (PFU) dose of a SARS-CoV-2 variant (e.g., Delta).[1]
- Drug Administration:
  - Prophylactic model: The drug was administered orally (for **SHEN26**) or via the relevant route (for remdesivir) at the time of infection and continued for a specified duration.[1]
  - Therapeutic model: The drug was administered at a certain time point (e.g., 2 hours) after infection.[1]
- Outcome Measures: Viral RNA in the lungs was quantified by qRT-PCR, and infectious virus titers were measured by focus-forming assay at a specific day post-inoculation (e.g., day 3).
  [1] Lung tissue was also analyzed for histopathological changes.[1]

### **SHEN26 Phase II Clinical Trial**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[12][13][14]
- Participants: Adult patients (18-65 years) with mild-to-moderate COVID-19 who did not require supplemental oxygen.[15][12]



- Intervention: Patients were randomized to receive high-dose (400 mg), low-dose (200 mg)
  SHEN26, or a placebo.[12][13][14]
- Primary Endpoint: Change in SARS-CoV-2 viral RNA levels from baseline at day 7.[13]
- Secondary Endpoints: Changes in viral RNA levels at other time points (D3, D5, D10, D28)
  and time to viral clearance.[13]

#### Remdesivir ACTT-1 Phase III Clinical Trial

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[16][17][18]
- Participants: Hospitalized adult patients with laboratory-confirmed COVID-19 and evidence of lower respiratory tract involvement.[16][17]
- Intervention: Patients received either intravenous remdesivir (200 mg loading dose on day 1, followed by 100 mg daily for up to 9 days) or a placebo.[16][17]
- Primary Endpoint: Time to clinical recovery, defined as the first day during the 28 days after enrollment that a patient was no longer hospitalized or no longer required ongoing medical care in the hospital.[16][18]

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of SHEN26.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Preclinical characterization and anti-SARS-CoV-2 efficacy of ATV014: an oral cyclohexanecarboxylate prodrug of 1'-CN-4-aza-7,9-dideazaadenosine C-nucleoside - PMC



[pmc.ncbi.nlm.nih.gov]

- 2. A promising antiviral candidate drug for the COVID-19 pandemic: A mini-review of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remdesivir and its antiviral activity against COVID-19: A systematic review PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 5. impact.ornl.gov [impact.ornl.gov]
- 6. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The lethal K18-hACE2 knock-in mouse model mimicking the severe pneumonia of COVID-19 is practicable for antiviral development PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Intranasal liposomal remdesivir induces SARS-CoV-2 clearance in K18-hACE2 mice and ensures survival PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial | springermedizin.de [springermedizin.de]
- 13. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. COVID-19 | Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial | springermedicine.com [springermedicine.com]
- 15. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. first10em.com [first10em.com]
- 17. academic.oup.com [academic.oup.com]
- 18. gilead.com [gilead.com]



 To cite this document: BenchChem. [SHEN26 vs. Remdesivir: A Comparative Guide to Antiviral Efficacy Against SARS-CoV-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372595#shen26-vs-remdesivir-efficacy-against-sars-cov-2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com